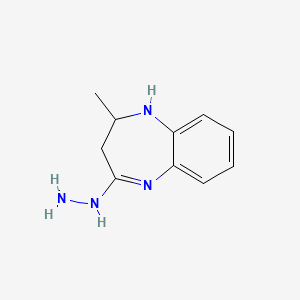
Daunomycinone 13-ethylene ketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daunomycinone 13-ethylene ketal is a derivative of daunomycinone, which is a key intermediate in the synthesis of daunorubicin, an anthracycline antibiotic used in cancer chemotherapy. The compound is characterized by the presence of an ethylene ketal group, which provides stability and protection to the molecule during various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of daunomycinone 13-ethylene ketal typically involves the protection of the carbonyl group of daunomycinone through ketalization. This process is generally catalyzed by an acid, such as p-toluenesulfonic acid, in the presence of ethylene glycol. The reaction is carried out under reflux conditions to ensure complete conversion of the carbonyl group to the ketal.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The removal of by-products and purification of the final product are achieved through techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Daunomycinone 13-ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketal back to the original carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of daunomycinone, which can be further utilized in the synthesis of more complex molecules, including pharmaceuticals.
Applications De Recherche Scientifique
Daunomycinone 13-ethylene ketal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of daunorubicin, a drug used in cancer treatment.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of daunomycinone 13-ethylene ketal involves its conversion to daunorubicin, which intercalates into DNA and inhibits the enzyme topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Daunomycinone: The parent compound without the ketal protection.
Doxorubicin: A similar anthracycline antibiotic with a different sugar moiety.
Epirubicin: Another anthracycline with a similar structure but different stereochemistry.
Uniqueness
Daunomycinone 13-ethylene ketal is unique due to its ketal protection, which provides stability during chemical reactions and allows for selective modifications. This makes it a valuable intermediate in the synthesis of daunorubicin and other related compounds.
Propriétés
Numéro CAS |
75075-20-6 |
|---|---|
Formule moléculaire |
C23H22O9 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
6,7,9,11-tetrahydroxy-4-methoxy-9-(2-methyl-1,3-dioxolan-2-yl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C23H22O9/c1-22(31-6-7-32-22)23(29)8-11-14(12(24)9-23)20(27)17-16(19(11)26)18(25)10-4-3-5-13(30-2)15(10)21(17)28/h3-5,12,24,26-27,29H,6-9H2,1-2H3 |
Clé InChI |
DGYLVCLSZYZTEC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2(CC(C3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


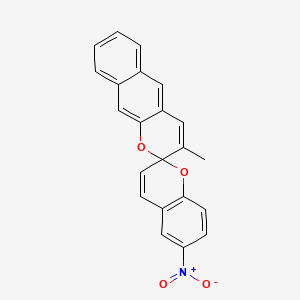
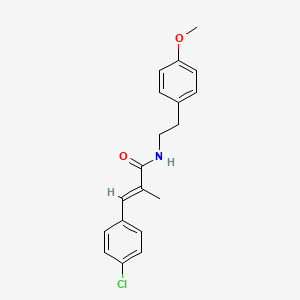

![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

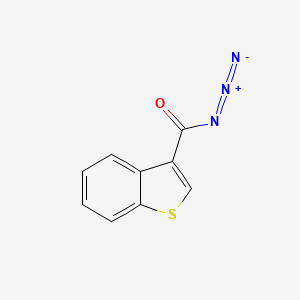
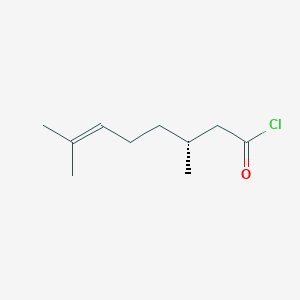
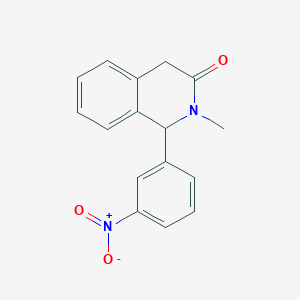
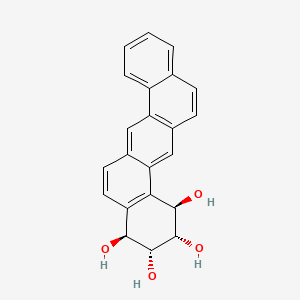
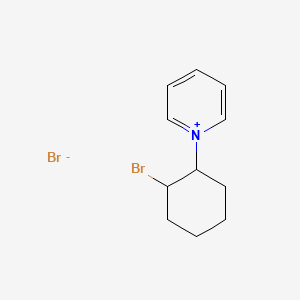
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
